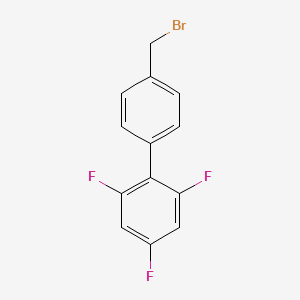
4'-(Bromomethyl)-2,4,6-trifluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is an organic compound that belongs to the biphenyl family It is characterized by the presence of a bromomethyl group and three fluorine atoms attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl typically involves the bromination of a precursor compound. One common method is the bromination of 2,4,6-trifluoro-1,1’-biphenyl using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl may involve continuous flow processes where the precursor and bromination reagent are mixed in a pipeline reactor. This method allows for better control of reaction conditions and improved yield .
化学反応の分析
Types of Reactions
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl aldehydes or carboxylic acids.
Coupling: Formation of biaryl compounds with extended conjugation.
科学的研究の応用
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Pharmaceuticals: Investigated for its potential use in drug development and as a building block for bioactive compounds.
作用機序
The mechanism of action of 4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl involves its ability to undergo various chemical transformations. The bromomethyl group is highly reactive and can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The trifluoromethyl groups enhance the compound’s stability and reactivity by influencing the electronic properties of the biphenyl core .
類似化合物との比較
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a biphenyl core.
4-Bromomethyl-2,6-difluorobiphenyl: Similar but with two fluorine atoms instead of three.
Uniqueness
4’-(Bromomethyl)-2,4,6-trifluoro-1,1’-biphenyl is unique due to the presence of three fluorine atoms, which significantly alter its electronic properties and reactivity compared to similar compounds. This makes it particularly useful in applications requiring high stability and specific reactivity patterns .
特性
分子式 |
C13H8BrF3 |
|---|---|
分子量 |
301.10 g/mol |
IUPAC名 |
2-[4-(bromomethyl)phenyl]-1,3,5-trifluorobenzene |
InChI |
InChI=1S/C13H8BrF3/c14-7-8-1-3-9(4-2-8)13-11(16)5-10(15)6-12(13)17/h1-6H,7H2 |
InChIキー |
OAAADWCTUDPQKW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CBr)C2=C(C=C(C=C2F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















